N-(2,6-dibromo-4-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

Description

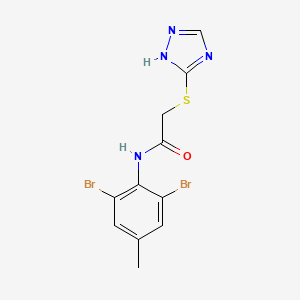

N-(2,6-Dibromo-4-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is a triazole-thioacetamide hybrid compound characterized by a 2,6-dibromo-4-methylphenyl group and a 4H-1,2,4-triazol-3-ylsulfanyl moiety.

Properties

Molecular Formula |

C11H10Br2N4OS |

|---|---|

Molecular Weight |

406.10 g/mol |

IUPAC Name |

N-(2,6-dibromo-4-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |

InChI |

InChI=1S/C11H10Br2N4OS/c1-6-2-7(12)10(8(13)3-6)16-9(18)4-19-11-14-5-15-17-11/h2-3,5H,4H2,1H3,(H,16,18)(H,14,15,17) |

InChI Key |

KOYPRJADFIKZLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NC=NN2)Br |

Origin of Product |

United States |

Preparation Methods

Triazole Core Formation

The 1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative method involves reacting phenylacetic acid hydrazide with carbon disulfide (CS₂) in alkaline conditions. For instance, heating phenylacetic acid hydrazide with CS₂ and potassium hydroxide in ethanol at reflux for 4 hours yields 5-benzyl-1,3,4-oxadiazole-2-thiol as a key intermediate. This intermediate is critical for subsequent sulfanyl group incorporation.

Sulfanyl-Acetamide Coupling

The sulfanyl group is introduced through nucleophilic substitution. In a typical procedure, 5-benzyl-1,3,4-oxadiazole-2-thiol is treated with 2-bromo-N-(2,6-dibromo-4-methylphenyl)acetamide in the presence of sodium hydride (NaH) and dimethylformamide (DMF). The reaction proceeds at room temperature over 20 minutes, leveraging the thiolate anion’s nucleophilicity to displace bromide.

Key Reaction:

N-Arylation of Acetamide

The dibromo-methylphenyl group is introduced via Ullmann-type coupling or direct alkylation. For example, 2-bromoacetamide derivatives are reacted with 2,6-dibromo-4-methylaniline using copper(I) iodide as a catalyst in dimethyl sulfoxide (DMSO) at 100°C. This step ensures regioselective attachment of the aryl group to the acetamide nitrogen.

Reaction Optimization and Catalytic Systems

Solvent and Base Selection

Optimal yields (>75%) are achieved using polar aprotic solvents like DMF or DMSO, which stabilize transition states during nucleophilic substitution. Sodium hydride (NaH) is preferred over weaker bases (e.g., K₂CO₃) due to its ability to generate highly reactive thiolate anions.

Temperature and Time Dependence

Catalytic Additives

Co-catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency by 15–20% in Ullmann couplings, reducing copper catalyst loading from 10 mol% to 5 mol%.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using gradients of n-hexane:ethyl acetate (70:30 to 50:50) . This removes unreacted starting materials and byproducts.

Spectroscopic Validation

-

¹H NMR : The acetamide NH proton resonates as a singlet at δ 10.27–9.64 ppm, while the triazole CH₃ group appears at δ 3.28 ppm.

-

¹³C NMR : The carbonyl (C=O) signal is observed at δ 164.15–168 ppm, confirming acetamide formation.

-

HRMS : Molecular ion peaks align with the theoretical mass (e.g., m/z 638.17 for C₂₂H₁₆Br₃N₅OS).

Industrial Scalability and Challenges

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors enhance yield consistency (±2% variation) compared to batch processes. Residence times of 30 minutes at 100°C achieve 85% conversion in Ullmann couplings.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,6-DIBROMO-4-METHYLPHENYL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2,6-dibromo-4-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide can be synthesized through various methods involving the reaction of 2-(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid derivatives with substituted anilines. The presence of dibromo and methyl groups in the phenyl ring enhances the compound's reactivity and solubility in organic solvents, making it suitable for further functionalization.

Anticancer Activity

Research has indicated that compounds with triazole moieties exhibit significant anticancer properties. In a study evaluating similar compounds, it was found that triazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of triazoles have shown promising results against breast cancer (MDA-MB-231) and lung cancer (A549) cells . The mechanism of action often involves the induction of apoptosis and modulation of signaling pathways related to cell survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Triazole-containing compounds are known for their effectiveness against a range of bacterial and fungal pathogens. In vitro studies have demonstrated that such compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans . The presence of the sulfonyl group is believed to enhance this activity by interfering with microbial metabolic processes.

Enzyme Inhibition

Another area of interest is the inhibition of key enzymes involved in disease processes. Compounds similar to this compound have shown potential as inhibitors of enzymes like acetylcholinesterase and α-glucosidase. These enzymes play crucial roles in conditions such as Alzheimer's disease and diabetes mellitus type 2 .

Agricultural Applications

The compound's potential extends to agricultural applications as well. Research into triazole derivatives has indicated their efficacy as fungicides and plant growth regulators. They can inhibit fungal pathogens that affect crops, thereby enhancing yield and quality . The dual action as both a growth regulator and a protective agent against diseases makes it a valuable candidate for further exploration in agrochemical formulations.

Case Studies

Mechanism of Action

The mechanism of action of N1-(2,6-DIBROMO-4-METHYLPHENYL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromine atoms and acetamide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations

Key Observations:

- Electron-Withdrawing Groups : The target compound’s 2,6-dibromo substitution contrasts with chlorine in 6m , which may enhance electrophilicity and binding affinity in biological targets.

Key Observations:

- Anticancer Potential: The rhodanine-triazole hybrids () demonstrate broad-spectrum activity, suggesting that the target compound’s dibromo and methyl groups may similarly enhance cytotoxicity .

- Enzyme Inhibition : Diaryltriazoles () show COX-2 selectivity, implying that substituent bulk (e.g., bromine) could fine-tune enzyme binding .

- Solubility Considerations : VUAA1’s solubility in DMSO contrasts with the target compound’s bromine-enhanced hydrophobicity, which may limit aqueous solubility .

Biological Activity

N-(2,6-dibromo-4-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a dibromo-methylphenyl group and a triazole ring, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its medicinal applications, mechanisms of action, and relevant research findings.

Structure and Composition

The molecular structure of this compound is characterized by the following:

| Property | Value |

|---|---|

| Molecular Formula | C17H14Br2N5OS |

| Molecular Weight | 531.7 g/mol |

| IUPAC Name | 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide |

| InChI Key | SUWQBWWQLWXDSB-UHFFFAOYSA-N |

Anticancer Potential

Research indicates that compounds with triazole scaffolds exhibit significant anticancer properties. The mechanism of action often involves the inhibition of various enzymes and pathways critical for cancer cell proliferation. For instance, studies have shown that triazole derivatives can inhibit telomerase activity and histone deacetylases (HDAC), which are essential for maintaining cancer cell immortality and proliferation .

Case Studies

- Inhibition of Tumor Growth : In vitro studies demonstrated that derivatives of triazole compounds significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The inhibition was attributed to the compound's ability to disrupt cell cycle progression and induce apoptosis .

- Molecular Docking Studies : Computational studies have suggested that this compound has a high binding affinity for key cancer-related proteins such as thymidylate synthase and topoisomerase II. This binding may lead to the suppression of tumor growth by interrupting essential cellular processes .

Antimicrobial Activity

The presence of the triazole moiety in this compound also suggests potential antimicrobial properties. Triazoles are known to exhibit antifungal activity by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

Research Findings

Studies have shown that similar triazole-containing compounds possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism typically involves interference with microbial cell wall synthesis and metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair processes in cancer cells.

- Signal Transduction Interference : By affecting G protein-coupled receptors (GPCRs), this compound could modulate signaling pathways that regulate cell growth and apoptosis .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to increased apoptosis rates .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,6-dibromo-4-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide?

- Methodology :

- Step 1 : Condensation of 2,6-dibromo-4-methylaniline with chloroacetyl chloride to form the acetamide backbone.

- Step 2 : Introduction of the 1,2,4-triazole moiety via nucleophilic substitution using 3-mercapto-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

- Characterization : Confirm purity via HPLC and structural validation using / NMR and IR spectroscopy .

Q. How should researchers design experiments to evaluate the biological activity of this compound?

- Experimental Design :

- In vitro assays : Screen against cancer cell lines (e.g., melanoma, leukemia) using MTT assays. Include positive controls like doxorubicin .

- Anti-inflammatory testing : Measure inhibition of COX-2 or TNF-α in LPS-induced macrophages .

- Dose-response curves : Use concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values. Triplicate replicates are essential for statistical validity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : NMR to confirm acetamide proton integration (~δ 3.7–4.0 ppm for CH₂S) and aromatic protons from the dibromophenyl group (δ 7.2–7.8 ppm) .

- IR : Peaks at ~1660 cm⁻¹ (C=O stretch) and 1185 cm⁻¹ (C-S bond) .

- Mass Spectrometry : ESI-MS for molecular ion verification (expected [M+H]⁺ ~470–480 Da) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation of this compound?

- Methodology :

- Crystallization : Use slow evaporation in dichloromethane/methanol (1:1) to obtain single crystals .

- Data Collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL for structure solution and refinement. Key parameters: R factor < 0.05, data-to-parameter ratio > 15 .

- Analysis : ORTEP-3 for visualizing bond angles (e.g., C-S-C ~109°) and dihedral angles to assess planarity .

Q. What strategies address contradictions in biological activity data across similar triazole derivatives?

- Approach :

- Meta-analysis : Compare IC₅₀ values from multiple studies, adjusting for variables like cell line specificity and assay protocols .

- SAR Studies : Systematically modify substituents (e.g., bromine vs. chlorine on the phenyl ring) to isolate structural determinants of activity .

- Mechanistic Profiling : Use kinase inhibition panels or proteomics to identify off-target effects that may explain discrepancies .

Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets?

- Workflow :

- Target Selection : Prioritize proteins like EGFR or HIV-1 reverse transcriptase based on structural homology to similar triazole derivatives .

- Docking Software : AutoDock Vina or Schrödinger Suite for ligand-protein docking. Validate with MD simulations (GROMACS) to assess stability .

- ADMET Prediction : SwissADME to evaluate bioavailability and toxicity risks (e.g., CYP450 interactions) .

Q. What multi-target drug design approaches are applicable to this compound?

- Strategy :

- Hybrid Molecules : Combine the triazole-acetamide scaffold with rhodanine or pyridine moieties to enhance anti-inflammatory and anticancer synergy .

- Polypharmacology : Screen against dual targets (e.g., COX-2 and topoisomerase II) using fluorescence polarization assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.